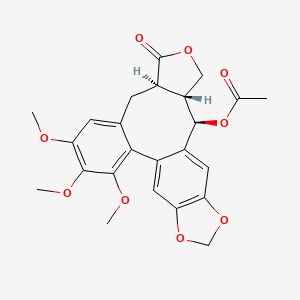

(-)-Steganacin

Description

Structure

3D Structure

Properties

IUPAC Name |

[(9R,13R,14R)-3,4,5-trimethoxy-10-oxo-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-14-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O9/c1-11(25)33-21-14-8-18-17(31-10-32-18)7-13(14)20-12(5-15-16(21)9-30-24(15)26)6-19(27-2)22(28-3)23(20)29-4/h6-8,15-16,21H,5,9-10H2,1-4H3/t15-,16+,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTXBUKLGQCZHC-XFQAVAEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2COC(=O)C2CC3=CC(=C(C(=C3C4=CC5=C(C=C14)OCO5)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C(=C3C4=CC5=C(C=C14)OCO5)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961694 | |

| Record name | Steganacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41451-68-7 | |

| Record name | Steganacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of (-)-Steganacin: A Lignan Lactone from Steganotaenia araliacea with Potent Antimitotic Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Steganacin, a dibenzocyclooctadiene lignan (B3055560) lactone, was first identified as a potent antileukemic agent from the African plant Steganotaenia araliacea. Its discovery in the early 1970s marked the emergence of a new class of cytotoxic natural products with a unique chemical scaffold and a distinct mechanism of action. This technical guide provides a comprehensive overview of the seminal research that led to the isolation, structural elucidation, and characterization of (-)-steganacin's biological activity. Detailed experimental protocols from key studies are presented, along with tabulated quantitative data on its physicochemical properties and cytotoxic effects. Furthermore, this document includes visualizations of the isolation workflow and its mechanism of action to facilitate a deeper understanding for researchers in natural product chemistry, oncology, and drug development.

Introduction

The search for novel anticancer agents from natural sources has been a cornerstone of drug discovery for decades. In 1973, a significant breakthrough was reported by Kupchan and colleagues with the isolation of (-)-steganacin and its congeners from an alcoholic extract of Steganotaenia araliacea Hochst.[1]. This discovery was the result of a bioactivity-guided fractionation effort, where extracts were screened for activity against P-388 leukemia in mice and cytotoxicity against human carcinoma of the nasopharynx (KB) cells. (-)-Steganacin emerged as a compound of interest due to its significant antitumor properties and its novel molecular structure, being the first of the bisbenzocyclooctadiene lactone lignans (B1203133) to be identified. Subsequent research has confirmed that (-)-steganacin is the natural enantiomer and has elucidated its mechanism of action as a potent inhibitor of microtubule assembly, a critical process in cell division.[2] This guide synthesizes the foundational work on (-)-steganacin to serve as a detailed technical resource.

Physicochemical and Spectroscopic Data

The structural elucidation of (-)-steganacin was accomplished through a combination of spectroscopic techniques and chemical transformations. The key physicochemical and spectroscopic data are summarized below.

Table 1: Physicochemical Properties of (-)-Steganacin

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₄O₉ | [2][3] |

| Molar Mass | 456.447 g/mol | [2][3] |

| Appearance | Crystalline solid | |

| Melting Point | 212-214 °C | |

| Optical Rotation ([α]D) | -116° (c 0.5, CHCl₃) |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for (-)-Steganacin in CDCl₃

(Note: The following is a representative compilation of NMR data for the dibenzocyclooctadiene lignan core structure. Specific assignments for (-)-steganacin may vary slightly based on the original reporting, which is not fully available in the immediate search results.)

| Position | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm, Multiplicity, J (Hz) |

| 1 | ~130.0 | |

| 2 | ~108.0 | 6.5-6.7 (s) |

| 3 | ~147.0 | |

| 4 | ~148.0 | |

| 4a | ~125.0 | |

| 5 | ~40.0 | 2.2-2.4 (m) |

| 6 | ~70.0 | 3.6-3.8 (m) |

| 7 | ~45.0 | 2.0-2.2 (m) |

| 8 | ~122.0 | 6.1-6.3 (d) |

| 9 | ~109.0 | 6.6-6.8 (d) |

| 10 | ~147.0 | |

| 11 | ~149.0 | |

| 12 | ~108.0 | |

| 12a | ~132.0 | |

| 1' (C=O) | ~175.0 | |

| 2' (CH₂) | ~71.0 | 3.6-3.8 (m) |

| OMe | ~56.0 | 3.5-3.9 (s) |

| OAc (C=O) | ~170.0 | |

| OAc (CH₃) | ~21.0 | 2.0-2.1 (s) |

| O-CH₂-O | ~101.0 | 5.9-6.0 (d) |

Experimental Protocols

The isolation and biological characterization of (-)-steganacin involved multi-step procedures. The following protocols are based on the detailed methodologies reported in the literature, particularly the work of Wickramaratne et al. (1993), which provides a more comprehensive experimental account than the initial discovery communication.

Bioactivity-Guided Isolation of (-)-Steganacin

The isolation of (-)-steganacin was directed by its cytotoxic and antimitotic activity. A workflow for this process is outlined below.

References

The Botanical Treasure Hunt: A Technical Guide to the Natural Sources and Isolation of Dibenzocyclooctadiene Lignans

For Researchers, Scientists, and Drug Development Professionals

Dibenzocyclooctadiene lignans (B1203133), a unique class of polyphenolic compounds, have garnered significant attention within the scientific community for their diverse and potent biological activities. Primarily found within the plant kingdom, these intricate molecules hold promise for the development of novel therapeutics. This technical guide provides an in-depth exploration of the natural sources of dibenzocyclooctadiene lignans and the detailed methodologies employed for their isolation and purification.

Natural Sources: The Schisandraceae Family and Beyond

The primary reservoir of dibenzocyclooctadiene lignans is the Schisandraceae family , a group of flowering plants with a rich history in traditional medicine, particularly in Asia.[1][2] Within this family, the genera Schisandra and Kadsura are the most prominent sources.

The Schisandra Genus:

Often referred to as "Schisandra lignans," these compounds are characteristic secondary metabolites of this genus.[1] The most extensively studied species is Schisandra chinensis , whose fruits, known as "five-flavor fruit," have been a staple in Traditional Chinese Medicine for centuries.[3][4][5] Other notable species rich in these lignans include:

These lignans are not confined to the fruits; they have also been isolated from the stems, leaves, and seeds of Schisandra plants, with the seeds often containing the highest concentrations.[1][6]

The Kadsura Genus:

Species within the Kadsura genus are also significant sources of dibenzocyclooctadiene lignans.[7] Kadsura coccinea and Kadsura induta are two examples that have been investigated for their rich lignan (B3055560) content.[8][9]

While the Schisandraceae family is the principal source, related lignan structures have been identified in other plant families, such as the Magnoliaceae, suggesting a broader, albeit less concentrated, distribution in the plant kingdom.[10]

Biosynthesis: A Glimpse into Nature's Chemical Factory

The biosynthesis of dibenzocyclooctadiene lignans is a complex process that is not yet fully elucidated.[1] The proposed pathway originates from the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The likely precursor is coniferyl alcohol, which undergoes a series of enzymatic transformations to form various lignan subtypes, ultimately leading to the characteristic dibenzocyclooctadiene skeleton.[1][11]

Below is a simplified representation of the proposed biosynthetic pathway:

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Dibenzocyclooctadiene lignans from Schisandra chinensis and their inhibitory activity on NO production in lipopolysaccharide-activated microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Schisandrin A and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Preparative Isolation and Purification of Lignans from Justicia procumbens Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Countercurrent chromatography - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

The Enigmatic Pathway to a Potent Plant-Derived Compound: A Technical Guide to Steganacin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steganacin (B1217048), a dibenzocyclooctadiene lignan (B3055560) isolated from the African plant Steganotaenia araliacea, has garnered significant attention for its potent antimitotic and cytotoxic activities, positioning it as a promising scaffold for anticancer drug development. Despite its therapeutic potential, the precise biosynthetic pathway of steganacin within the plant remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of steganacin biosynthesis, drawing upon the established knowledge of lignan formation in other plant species. It details the probable enzymatic steps, from the general phenylpropanoid pathway to the specialized reactions likely involved in the formation of the characteristic dibenzocyclooctadiene core. This document also outlines detailed experimental protocols for key analytical and enzymatic assays and presents a framework for future research to fully unravel the intricate biosynthetic network leading to steganacin.

Introduction

Steganacin is a complex bicyclic lignan lactone first isolated from the stem bark of Steganotaenia araliacea[1][2]. It belongs to the dibenzocyclooctadiene class of lignans (B1203133), which are characterized by a unique eight-membered ring system. Steganacin and its analogues have demonstrated significant biological activities, including potent inhibition of tubulin polymerization, a mechanism of action shared with established anticancer agents[2]. This has spurred interest in its potential as a lead compound for the development of new chemotherapeutics. However, the sustainable supply of steganacin is hampered by its low abundance in the natural source and the complexity of its chemical synthesis. A thorough understanding of its biosynthetic pathway in S. araliacea is therefore crucial for developing biotechnological production platforms, such as metabolic engineering in microbial or plant systems.

While no direct studies on the transcriptome or metabolome of Steganotaenia araliacea have been published to date, the biosynthesis of other dibenzocyclooctadiene lignans, particularly in species like Schisandra chinensis, has been investigated[3][4]. This guide leverages this existing knowledge to propose a putative biosynthetic pathway for steganacin and provides the necessary technical framework for its experimental validation.

The Putative Biosynthetic Pathway of Steganacin

The biosynthesis of steganacin is believed to follow the general lignan biosynthetic pathway, which originates from the phenylpropanoid pathway. This pathway can be conceptually divided into three main stages:

-

Phenylpropanoid Pathway: Synthesis of monolignol precursors.

-

Monolignol Coupling: Formation of the initial lignan scaffold.

-

Post-Coupling Modifications: Tailoring reactions leading to the final steganacin structure.

Stage 1: The Phenylpropanoid Pathway - Building the Monomers

The journey to steganacin begins with the aromatic amino acid L-phenylalanine. A series of enzymatic reactions convert L-phenylalanine into coniferyl alcohol, a key monolignol precursor for many lignans.

Stage 2: Monolignol Coupling - The Role of Dirigent Proteins

The defining step in lignan biosynthesis is the stereoselective coupling of two monolignol units. This reaction is mediated by a class of non-catalytic proteins known as dirigent proteins (DPs)[5][6]. In the presence of an oxidizing agent, such as a laccase or peroxidase, coniferyl alcohol is oxidized to a radical. The dirigent protein then guides the radical-radical coupling to form a specific stereoisomer of the initial lignan, pinoresinol (B1678388). It is hypothesized that a specific dirigent protein in S. araliacea directs the formation of the precursor that will ultimately lead to the stereochemistry observed in steganacin.

Stage 3: Post-Coupling Modifications - Towards the Dibenzocyclooctadiene Scaffold

Following the formation of pinoresinol, a series of reductive and oxidative reactions are required to form the dibenzocyclooctadiene scaffold of steganacin. While the exact sequence of events for steganacin is unknown, the pathway to other dibenzocyclooctadiene lignans in plants like Schisandra chinensis provides a plausible model[3][4]. This proposed pathway involves the sequential reduction of pinoresinol to lariciresinol (B1674508) and then to secoisolariciresinol (B192356), followed by oxidative cyclization to form the eight-membered ring. Subsequent tailoring reactions, such as hydroxylations, methylations, and lactone ring formation, would then lead to the final structure of steganacin. Key enzyme families implicated in these transformations include pinoresinol-lariciresinol reductases (PLRs), secoisolariciresinol dehydrogenases (SDHs), and various cytochrome P450 monooxygenases (CYPs) and oxidoreductases[7][8].

Quantitative Data

As there is no published quantitative data on the biosynthesis of steganacin in Steganotaenia araliacea, the following table provides an example of the type of quantitative data that could be generated through experimentation, based on studies of other lignans[9][10]. This data would be crucial for identifying rate-limiting steps and for metabolic engineering efforts.

| Parameter | Value | Method | Reference |

| Enzyme Kinetics | |||

| SaPAL Km (for L-Phe) | Hypothetical | Spectrophotometric Assay | - |

| SaPLR Km (for Pinoresinol) | Hypothetical | HPLC-based Assay | - |

| SaSDH Km (for Secoisolariciresinol) | Hypothetical | Spectrophotometric Assay | - |

| Metabolite Concentrations | |||

| Coniferyl alcohol in S. araliacea stem bark | Hypothetical | LC-MS/MS | - |

| Pinoresinol in S. araliacea stem bark | Hypothetical | LC-MS/MS | - |

| Steganacin in S. araliacea stem bark | Hypothetical | HPLC-UV | [2] |

Sa refers to Steganotaenia araliacea.

Experimental Protocols

The elucidation of the steganacin biosynthetic pathway requires a combination of analytical chemistry, enzymology, and molecular biology techniques. Below are detailed protocols for key experiments.

Extraction and Quantification of Lignans from Steganotaenia araliacea

Objective: To extract and quantify steganacin and its putative precursors from plant material.

Materials:

-

Dried, powdered stem bark of S. araliacea

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Analytical standards for steganacin and other relevant lignans

-

Ultrasonic bath

-

Centrifuge

-

HPLC-UV or LC-MS/MS system with a C18 column

Protocol:

-

Weigh 100 mg of powdered plant material into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol in water.

-

Vortex for 1 minute to mix thoroughly.

-

Perform ultrasonic-assisted extraction for 30 minutes at 40°C[9].

-

Centrifuge the sample at 13,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

For quantification, prepare a calibration curve using analytical standards of the target lignans.

-

Inject the sample onto the HPLC-UV or LC-MS/MS system. A typical mobile phase could be a gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B)[11][12].

-

Identify and quantify the lignans based on retention time and UV spectra or mass-to-charge ratio compared to the standards.

Enzyme Assays for Key Biosynthetic Steps

4.2.1. Phenylalanine Ammonia-Lyase (PAL) Activity Assay

Objective: To measure the activity of the first enzyme in the phenylpropanoid pathway.

Principle: PAL catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, which can be quantified by its absorbance at 290 nm.

Materials:

-

Crude protein extract from S. araliacea

-

50 mM Tris-HCl buffer, pH 8.8

-

20 mM L-phenylalanine

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing 800 µL of Tris-HCl buffer and 100 µL of L-phenylalanine solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the crude protein extract.

-

Monitor the increase in absorbance at 290 nm for 10-20 minutes.

-

Calculate the enzyme activity based on the molar extinction coefficient of trans-cinnamic acid (9660 M-1cm-1).

4.2.2. Pinoresinol-Lariciresinol Reductase (PLR) Activity Assay

Objective: To measure the activity of the enzyme responsible for the reduction of pinoresinol and lariciresinol.

Principle: PLR uses NADPH as a cofactor to reduce its substrates. The consumption of NADPH can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

Crude or purified PLR enzyme from S. araliacea

-

100 mM Sodium phosphate (B84403) buffer, pH 7.0

-

1 mM (+)- or (-)-Pinoresinol (or lariciresinol) dissolved in a minimal amount of DMSO and diluted in buffer

-

0.5 mM NADPH

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing 800 µL of phosphate buffer, 50 µL of NADPH solution, and 50 µL of the enzyme solution.

-

Pre-incubate at 30°C for 3 minutes.

-

Start the reaction by adding 100 µL of the pinoresinol solution.

-

Monitor the decrease in absorbance at 340 nm.

-

Calculate the activity using the molar extinction coefficient of NADPH (6220 M-1cm-1).

Transcriptome Analysis to Identify Biosynthetic Genes

Objective: To identify candidate genes encoding the enzymes of the steganacin biosynthetic pathway.

Protocol:

-

Extract total RNA from various tissues of S. araliacea (e.g., stem bark, leaves, roots).

-

Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina RNA-Seq)[13][14][15].

-

Assemble the transcriptome de novo or by mapping to a reference genome if available.

-

Annotate the unigenes by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).

-

Identify candidate genes for each step of the proposed biosynthetic pathway based on their annotation (e.g., PAL, C4H, 4CL, reductases, dehydrogenases, CYPs, dirigent proteins).

-

Analyze the expression patterns of these candidate genes across different tissues to correlate their expression with the accumulation of steganacin and its precursors.

Future Directions and Conclusion

The complete elucidation of the steganacin biosynthetic pathway is a challenging but rewarding endeavor. The proposed pathway in this guide provides a solid foundation for future research. The immediate next steps should focus on:

-

Transcriptome and Metabolome Profiling of Steganotaenia araliacea: This will be instrumental in identifying the specific genes and intermediates involved in steganacin biosynthesis.

-

Heterologous Expression and Functional Characterization of Candidate Enzymes: This will confirm the catalytic activity of the identified genes.

-

In Vitro Reconstitution of the Pathway: Combining the functionally characterized enzymes to produce steganacin in a test tube would provide definitive proof of the pathway.

Unraveling the biosynthetic pathway of steganacin will not only be a significant contribution to our understanding of plant secondary metabolism but will also pave the way for the sustainable production of this valuable medicinal compound through metabolic engineering. This technical guide provides the necessary framework for researchers, scientists, and drug development professionals to embark on this exciting area of research.

References

- 1. Steganacin and steganangin, novel antileukemic lignan lactones from Steganotaenia araliacea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel antimitotic dibenzocyclo-octadiene lignan constituents of the stem bark of Steganotaenia araliacea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dirigent protein - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis [mdpi.com]

- 8. The scaffold proteins of lignin biosynthetic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improved production of dibenzocyclooctadiene lignans in the elicited microshoot cultures of Schisandra chinensis (Chinese magnolia vine) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Transcriptome analyses reveal the expression profile of genes related to lignan biosynthesis in Anthriscus sylvestris L. Hoffm. Gen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ICI Journals Master List [journals.indexcopernicus.com]

- 15. Tissue-specific transcriptome and metabolome analyses reveal candidate genes for lignan biosynthesis in the medicinal plant Schisandra sphenanthera - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (-)-Steganacin Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Steganacin, a naturally occurring dibenzocyclooctadiene lignan (B3055560) lactone, has garnered significant attention within the scientific community for its potent antineoplastic properties. Isolated from the Ethiopian plant Steganotaenia araliacea, it has demonstrated promising activity against various cancer cell lines.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of (-)-Steganacin crystals, offering valuable data and methodologies for researchers engaged in its study and development as a potential therapeutic agent.

Physicochemical Properties

The fundamental physical and chemical characteristics of (-)-Steganacin are crucial for its handling, formulation, and analysis. While extensive quantitative data for some properties are not widely published, this section summarizes the available information and provides expected characteristics based on its chemical class.

General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₄O₉ | [2] |

| Molar Mass | 456.44 g/mol | [2] |

| Appearance | Crystalline solid | |

| Melting Point | 212.5 - 214.5 °C |

Solubility

| Solvent | Expected Solubility |

| Water | Poorly soluble |

| Methanol | Soluble |

| Ethanol (B145695) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Chloroform | Soluble |

| Ethyl Acetate | Soluble |

Crystallographic Data

Despite extensive searches of the Cambridge Crystallographic Data Centre (CCDC) and other public databases, detailed single-crystal X-ray diffraction data for (-)-Steganacin, including its crystal system, space group, and unit cell dimensions, are not publicly available at this time. The original publication by Kupchan et al. (1973) describes the compound as crystalline but does not provide crystallographic parameters.[1]

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and quality control of (-)-Steganacin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed assigned ¹H and ¹³C NMR spectra for (-)-Steganacin are not consistently reported across the literature. However, based on its known structure, the following characteristic chemical shifts would be expected.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.0 - 7.5 | m |

| Methoxy (B1213986) Protons | 3.8 - 4.0 | s |

| Acetyl Protons | ~2.0 | s |

| Aliphatic Protons | 2.0 - 4.5 | m |

Expected ¹³C NMR Chemical Shifts:

| Carbons | Expected Chemical Shift (ppm) |

| Carbonyl (lactone) | 170 - 180 |

| Carbonyl (acetyl) | ~170 |

| Aromatic Carbons | 100 - 150 |

| Methoxy Carbons | 55 - 65 |

| Aliphatic Carbons | 20 - 80 |

Infrared (IR) Spectroscopy

The IR spectrum of (-)-Steganacin would exhibit characteristic absorption bands corresponding to its functional groups.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Lactone) | ~1770 | Strong |

| C=O (Ester) | ~1730 | Strong |

| C-H (Aromatic) | >3000 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| C-O (Ether & Ester) | 1000 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of (-)-Steganacin. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺ would be anticipated. Tandem mass spectrometry (MS/MS) would likely show fragmentation patterns involving the loss of the acetyl group, methoxy groups, and cleavage of the lactone ring.

Stability and Degradation

The stability of (-)-Steganacin is a key consideration for its development as a pharmaceutical agent. The lactone ring in its structure is a potential site for metabolic degradation and hydrolysis.[3]

Potential Degradation Pathways:

-

Hydrolysis: The ester linkage of the lactone ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the opening of the ring and a loss of biological activity.

-

Oxidation: The electron-rich aromatic rings and benzylic positions may be susceptible to oxidation.

-

Epimerization: The stereocenters of the molecule could be susceptible to epimerization under certain conditions, potentially affecting its biological activity.

Forced degradation studies under various stress conditions (e.g., acid, base, oxidative, photolytic, and thermal stress) are recommended to fully characterize the degradation profile of (-)-Steganacin and to develop stability-indicating analytical methods.[1][4]

Experimental Protocols

Detailed, validated experimental protocols for the analysis of (-)-Steganacin are not widely published. The following are general methodologies that can be adapted for the characterization of (-)-Steganacin crystals.

Melting Point Determination

Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.[5][6][7][8][9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Mortar and pestle

Procedure:

-

Ensure the (-)-Steganacin crystal sample is dry and finely powdered using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Determination (Shake-Flask Method)

Principle: The equilibrium solubility is determined by agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then quantified.[10][11][12][13][14]

Materials:

-

(-)-Steganacin crystals

-

Selected solvents of analytical grade

-

Scintillation vials or flasks with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable analytical instrument

Procedure:

-

Add an excess amount of (-)-Steganacin to a vial containing a known volume of the desired solvent.

-

Seal the vial and place it in a temperature-controlled shaker (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw the supernatant and filter it using a syringe filter to remove any undissolved particles.

-

Quantify the concentration of (-)-Steganacin in the filtered, saturated solution using a validated HPLC method with a calibration curve.

-

Express the solubility in mg/mL or mol/L.

Crystal Growth for X-ray Diffraction

Principle: Growing single crystals of sufficient size and quality is a prerequisite for X-ray crystallographic analysis. This often involves slow evaporation of a solvent from a saturated solution or vapor diffusion.

General Procedure (Slow Evaporation):

-

Dissolve a small amount of (-)-Steganacin in a suitable solvent or solvent mixture to create a nearly saturated solution.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it loosely (e.g., with parafilm containing a few pinholes) to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial for the formation of single crystals over several days to weeks.

Biological Activity and Signaling Pathways

(-)-Steganacin exerts its potent antimitotic and antitumor effects primarily through its interaction with tubulin, a key component of the cellular cytoskeleton.

Mechanism of Action

(-)-Steganacin is a tubulin polymerization inhibitor that binds to the colchicine-binding site on β-tubulin.[7] This binding destabilizes the microtubule structure, preventing its assembly and leading to the disruption of the mitotic spindle.[13] The inability to form a functional mitotic spindle results in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[13]

Downstream Signaling Pathways

The disruption of microtubule dynamics by (-)-Steganacin has been shown to have downstream effects on other signaling pathways, notably the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α is a transcription factor that plays a crucial role in tumor angiogenesis and survival under hypoxic conditions.

The integrity of the microtubule network is essential for the nuclear translocation of HIF-1α.[5][10][11][12] By disrupting microtubules, (-)-Steganacin impairs the transport of HIF-1α to the nucleus, thereby inhibiting its transcriptional activity.[10][11] This leads to the downregulation of HIF-1α target genes, such as Vascular Endothelial Growth Factor (VEGF), which are critical for blood vessel formation in tumors.

Conclusion

(-)-Steganacin remains a compound of significant interest due to its potent biological activity. This technical guide has consolidated the available physicochemical data and provided a framework for its further investigation. While there are notable gaps in the publicly available data, particularly concerning its detailed crystal structure and quantitative solubility, the information and protocols presented herein should serve as a valuable resource for researchers in the field. Further studies to fully characterize its properties are warranted and will be crucial for the continued development of (-)-Steganacin as a potential anticancer therapeutic.

References

- 1. biomedres.us [biomedres.us]

- 2. Steganacin | C24H24O9 | CID 443021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets [mdpi.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The key role of microtubules in hypoxia preconditioning-induced nuclear translocation of HIF-1α in rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Microtubules Regulate Hypoxia-inducible Factor-1α Protein Trafficking and Activity: IMPLICATIONS FOR TAXANE THERAPY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microtubules regulate hypoxia-inducible factor-1α protein trafficking and activity: implications for taxane therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulatory mechanisms of hypoxia‐inducible factor 1 activity: Two decades of knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. pharmtech.com [pharmtech.com]

Early Investigations into the Antileukemic Potential of (-)-Steganacin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Steganacin, a dibenzocyclooctadiene lactone lignan (B3055560) first isolated from the African shrub Steganotaenia araliacea, emerged in the early 1970s as a compound of significant interest due to its potent antileukemic properties.[1] Early research elucidated its mechanism of action as a powerful inhibitor of microtubule assembly, placing it in a class of compounds that disrupt cell division, a critical process in the proliferation of cancer cells. This technical guide provides an in-depth analysis of the foundational studies on the antileukemic effects of (-)-Steganacin, presenting key quantitative data, detailed experimental methodologies, and visualizations of the core biological processes involved.

Core Antileukemic Properties and Mechanism of Action

Initial studies revealed that (-)-Steganacin exhibits significant cytotoxic activity against various leukemia cell lines. Its primary mechanism of action is the inhibition of tubulin polymerization, a crucial step in the formation of the mitotic spindle required for cell division.[2] By binding to tubulin, (-)-Steganacin disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

Quantitative Analysis of In Vitro Cytotoxicity

While early studies established the antileukemic potential of (-)-Steganacin, comprehensive quantitative data across a wide range of leukemia cell lines is distributed across various publications. The following table summarizes available IC50 values, providing a comparative view of its potency.

| Cell Line | Leukemia Type | IC50 (µM) | Reference |

| P388 | Murine Lymphocytic Leukemia | Data not specified in early key papers, but significant in vivo activity was reported. | [1] |

| L1210 | Murine Lymphocytic Leukemia | Data not specified in early key papers, but significant in vivo activity was reported. | [3] |

| HL-60 | Human Promyelocytic Leukemia | Specific IC50 values for (-)-Steganacin are not readily available in the foundational literature, though the cell line is a common model for apoptosis studies. | [2][4][5][6][7] |

Note: The foundational research often prioritized in vivo screening, and detailed IC50 data for a broad panel of human leukemia cell lines from that era is limited in publicly accessible literature.

In Vivo Antileukemic Activity

The initial promise of (-)-Steganacin as an antileukemic agent was demonstrated in murine models of leukemia, particularly the P388 and L1210 systems. These in vivo studies were critical in establishing its therapeutic potential.

| Animal Model | Leukemia Model | Treatment Regimen (Dose and Schedule) | Outcome (% T/C or % ILS) | Reference |

| Mice | P388 Leukemia | Data from early seminal papers lacks specific dosage and outcome percentages, but notes significant antileukemic activity. | Not specified | [1] |

| Mice | L1210 Leukemia | Data from early seminal papers lacks specific dosage and outcome percentages. | Not specified | [3] |

Key:

-

% T/C (Test/Control): A measure of tumor growth inhibition.

-

% ILS (Increase in Lifespan): A measure of the increase in the lifespan of treated animals compared to controls.

Experimental Protocols

The following sections detail the methodologies employed in the early investigations of (-)-Steganacin's antileukemic properties.

In Vitro Cytotoxicity Assay (General Protocol)

This protocol outlines a typical method for determining the cytotoxic effects of a compound on leukemia cell lines.

-

Cell Culture: Human leukemia cell lines (e.g., HL-60, K562, Jurkat) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: (-)-Steganacin is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then prepared in the culture medium.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Treatment: The prepared dilutions of (-)-Steganacin are added to the wells. A vehicle control (medium with DMSO) and a negative control (medium only) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The absorbance is read using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Tubulin Polymerization Assay

This assay directly measures the effect of (-)-Steganacin on the in vitro assembly of microtubules.

-

Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.

-

Reaction Mixture: A reaction buffer containing GTP (guanosine triphosphate) and other essential components is prepared.

-

Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.

-

Treatment: (-)-Steganacin at various concentrations is added to the reaction mixture. A control with no compound is included.

-

Measurement: The polymerization of tubulin into microtubules is monitored by measuring the increase in turbidity (absorbance) over time at 340 nm using a spectrophotometer.

-

Analysis: The rate and extent of tubulin polymerization in the presence of (-)-Steganacin are compared to the control to determine its inhibitory effect.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of (-)-Steganacin on the progression of cells through the different phases of the cell cycle.

-

Cell Treatment: Leukemia cells are treated with (-)-Steganacin at various concentrations for a specific duration.

-

Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol (B145695) to permeabilize the cell membrane.

-

Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase to ensure only DNA is stained.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their DNA content. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by (-)-Steganacin.

-

Cell Treatment: Leukemia cells are treated with (-)-Steganacin for a defined period.

-

Cell Harvesting: Both adherent and suspension cells are collected and washed.

-

Staining: Cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis:

-

Annexin V-positive, PI-negative cells: Early apoptotic cells.

-

Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.

-

Annexin V-negative, PI-negative cells: Live cells.

-

Signaling Pathways and Logical Relationships

The antileukemic activity of (-)-Steganacin is initiated by its direct interaction with tubulin, leading to a cascade of events that culminate in cell death.

Caption: Mechanism of (-)-Steganacin induced apoptosis.

The experimental workflow to characterize the antileukemic properties of a novel compound like (-)-Steganacin typically follows a logical progression from in vitro to in vivo studies.

Caption: Experimental workflow for antileukemic drug discovery.

Conclusion

The early studies on (-)-Steganacin laid a crucial foundation for understanding its potential as an antileukemic agent. By demonstrating its potent inhibition of tubulin polymerization and its efficacy in preclinical models of leukemia, this initial research spurred further investigation into dibenzocyclooctadiene lactones as a class of anticancer compounds. While the specific quantitative data from these early reports can be sparse by modern standards, the methodologies established and the fundamental mechanisms uncovered remain relevant to the ongoing search for novel cancer therapeutics. This technical guide serves as a resource for researchers to understand the historical context and the foundational science behind the antileukemic properties of (-)-Steganacin.

References

- 1. Steganacin and steganangin, novel antileukemic lignan lactones from Steganotaenia araliacea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of apoptosis in HL-60 cells through the ROS-mediated mitochondrial pathway by ramentaceone from Drosera aliciae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lunasin, with an arginine-glycine-aspartic acid motif, causes apoptosis to L1210 leukemia cells by activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of apoptosis (programmed cell death) in human leukemic HL-60 cells by inhibition of RNA or protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of apoptosis in HL-60 cells induced by n-3 and n-6 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Induction of apoptosis in HL-60 cells by pungent vanilloids, [6]-gingerol and [6]-paradol - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Steganacin: A Technical Guide to its Role as a Lead Compound in Cancer Drug Discovery

Executive Summary: (-)-Steganacin, a dibenzocyclooctadiene lignan (B3055560) lactone originally isolated from Steganotaenia araliacea, has emerged as a significant lead compound in the field of oncology.[1] Its potent cytotoxic and antimitotic activities stem from its ability to inhibit tubulin polymerization, a critical process for cell division. By binding to the colchicine (B1669291) site on tubulin, (-)-steganacin disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This technical guide provides an in-depth analysis of (-)-steganacin, covering its mechanism of action, structure-activity relationships (SAR), synthesis, and preclinical data. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer therapeutics.

Mechanism of Action

The primary anticancer mechanism of (-)-steganacin is the disruption of microtubule function, which is essential for the formation of the mitotic spindle during cell division.[2][3] This activity places it in the category of antimitotic agents, which includes clinically successful drugs like taxanes and vinca (B1221190) alkaloids.

Inhibition of Tubulin Polymerization

(-)-Steganacin directly interferes with the assembly of α- and β-tubulin heterodimers into microtubules.[2] It inhibits the in vitro polymerization of tubulin and can also induce a slow depolymerization of pre-formed microtubules.[3] This disruption prevents the formation of a functional mitotic apparatus, which is necessary for the proper segregation of chromosomes during mitosis.[2]

Interaction with the Colchicine Binding Site

The molecular basis for its antitubulin activity is its interaction with the colchicine-binding site on β-tubulin.[2][4] (-)-Steganacin acts as a competitive inhibitor of colchicine binding.[2][5] Structural analysis reveals that the trimethoxybenzene ring of steganacin (B1217048) is a key pharmacophore that likely interacts with the portion of the binding site that recognizes the analogous ring in colchicine and podophyllotoxin.[2][3]

Downstream Cellular Effects: Cell Cycle Arrest and Apoptosis

By disrupting microtubule dynamics, (-)-steganacin triggers a cell cycle checkpoint, leading to mitotic arrest.[2] Cells are unable to progress from metaphase to anaphase, a hallmark of spindle poisons. Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death. This process involves the activation of caspases and other pro-apoptotic proteins, culminating in the elimination of the cancerous cell.

Caption: Signaling pathway of (-)-Steganacin leading from tubulin binding to apoptosis.

In Vitro Biological Activity

(-)-Steganacin demonstrates potent activity against a range of cancer cell lines and is a powerful inhibitor of tubulin assembly in cell-free assays.

Cytotoxicity Against Cancer Cell Lines

The cytotoxic potential of (-)-steganacin and its analogues has been evaluated against various human cancer cell lines. The data highlights its potent antiproliferative effects, often in the sub-micromolar range.

| Compound | Cell Line | IC50 (µM) | Reference |

| (-)-Steganacin | MDA-MB-468 (Breast) | 0.50 | [6][7] |

| (±)-Steganacin | KB (Nasopharynx) | See Note 1 | [5] |

| (±)-Isopicrostegane | KB (Nasopharynx) | See Note 1 | [8] |

| Note 1: Specific IC50 values for KB cells were not provided in the abstract, but the compound showed significant antitumor activity. |

Tubulin Polymerization Inhibition

The direct effect of (-)-steganacin on microtubule formation is quantified through tubulin polymerization assays. These assays measure the concentration of the compound required to inhibit the assembly process by 50%.

| Compound | Assay | I50 (µM) | Ki (µM) | Reference |

| (-)-Steganacin | Tubulin Polymerization | ~2.0 | - | [9] |

| (±)-Steganacin | Tubulin Polymerization | 3.5 | - | [8] |

| (±)-Isopicrostegane | Tubulin Polymerization | 5.0 | - | [8] |

| (-)-Steganacin | Colchicine Binding | - | 3.1 | [5] |

Structure-Activity Relationship (SAR) and Synthesis

The unique dibenzocyclooctadiene lactone framework of (-)-steganacin is crucial for its biological activity.[6] SAR studies have focused on modifications of the biphenyl (B1667301) linkage, the lactone ring, and the substituents on the aromatic rings to optimize potency and drug-like properties.

Key structural features for activity include:

-

The Biphenyl Core: The specific atropisomerism (conformation of the biphenyl system) is critical for activity.

-

The Lactone Ring: The presence and configuration of the lactone are essential.

-

The Trimethoxybenzene Ring: This group is vital for binding to the colchicine site, mimicking the trimethoxyphenyl moiety of colchicine itself.[2]

The total synthesis of (-)-steganacin has been achieved through various routes, a notable example being an 11-step synthesis using a stereocontrolled atroposelective intramolecular Mizoroki-Heck reaction, which provides a 7% overall yield.[6][7] The development of efficient synthetic protocols is critical for producing analogues. Microwave-assisted synthesis has been employed to create aza-analogues, where the lactone is replaced with other heterocycles, in an effort to improve activity and pharmacokinetic profiles.[9]

Caption: Key regions of the (-)-Steganacin scaffold influencing its biological activity.

Preclinical and Drug Development Workflow

The evaluation of (-)-steganacin and its analogues as potential cancer drugs follows a standard preclinical development pipeline. This workflow begins with initial in vitro screening to establish potency and mechanism, followed by more complex cellular and animal models to assess efficacy and safety.

Caption: Preclinical workflow for the development of (-)-steganacin-based drug candidates.

Key Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Objective: To quantify the inhibitory effect of (-)-steganacin on tubulin polymerization.

-

Principle: Tubulin polymerization causes an increase in light scattering, which can be measured as an increase in absorbance (typically at 340 nm) over time.

-

Methodology:

-

Purified bovine or porcine brain tubulin (>99% pure) is resuspended in a polymerization buffer (e.g., MES buffer with MgCl₂, EGTA) and kept on ice to prevent spontaneous polymerization.

-

The tubulin solution is added to a 96-well plate containing various concentrations of (-)-steganacin or a vehicle control (e.g., DMSO).

-

GTP (1 mM) is added to each well to initiate polymerization.

-

The plate is immediately transferred to a temperature-controlled spectrophotometer set at 37°C.

-

The absorbance at 340 nm is recorded every 30 seconds for 60 minutes.

-

The rate of polymerization and the maximum absorbance are calculated. The concentration of the compound that inhibits the polymerization rate by 50% (I50) is determined by plotting the inhibition percentage against the compound concentration.[3][10]

-

MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing the cytotoxicity of a compound on cancer cell lines.

-

Objective: To determine the IC50 value of (-)-steganacin against cancer cells.

-

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

-

Methodology:

-

Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

The following day, the media is replaced with fresh media containing serial dilutions of (-)-steganacin or a vehicle control.

-

Cells are incubated for a specified period (e.g., 48 or 72 hours).

-

After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

-

The media containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

-

The absorbance is measured on a plate reader at a wavelength of ~570 nm.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined using non-linear regression analysis.[11]

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Objective: To confirm that (-)-steganacin induces cell cycle arrest at the G2/M phase.

-

Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium (B1200493) iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells.

-

Methodology:

-

Cells are seeded and treated with (-)-steganacin at its IC50 or 2x IC50 concentration for a set time (e.g., 24 hours).

-

Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

The fixed cells are washed and resuspended in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

The cells are incubated in the dark for 30 minutes at room temperature.

-

The DNA content of at least 10,000 cells per sample is analyzed using a flow cytometer.

-

The resulting data is modeled using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak compared to the control indicates mitotic arrest.[12]

-

Conclusion and Future Directions

(-)-Steganacin is a potent antimitotic agent with a well-defined mechanism of action centered on the inhibition of tubulin polymerization. Its activity at the colchicine binding site, coupled with strong cytotoxic effects against various cancer cell lines, establishes it as a valuable lead compound for the development of new anticancer drugs. While its natural abundance is low, advances in total synthesis have made the compound and its analogues accessible for further investigation.

Future research should focus on:

-

Lead Optimization: Synthesizing novel analogues to improve potency, selectivity, and pharmacokinetic properties, such as aqueous solubility and metabolic stability.

-

Overcoming Drug Resistance: Evaluating the efficacy of steganacin analogues against cancer cell lines that are resistant to other tubulin-targeting agents like taxanes.

-

Advanced Preclinical Models: Testing optimized lead compounds in more sophisticated in vivo models, including patient-derived xenografts (PDXs), to better predict clinical efficacy.

-

Combination Therapies: Investigating the synergistic potential of steganacin analogues when combined with other anticancer agents that have complementary mechanisms of action.

The compelling biological profile of (-)-steganacin provides a strong foundation for the discovery of a new generation of microtubule-targeting agents for cancer therapy.

References

- 1. Steganacin and steganangin, novel antileukemic lignan lactones from Steganotaenia araliacea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimitotic and antitubulin activity of the tumor inhibitor steganacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Total Synthesis of (-)-Steganacin via Stereocontrolled Atroposelective Intramolecular Mizoroki-Heck Reaction and Evaluation of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure--antitubulin activity relationship in steganacin congeners and analogues. Inhibition of tubulin polymerization in vitro by (+/-)-isodeoxypodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cytotoxicity of neolignans identified in Saururus chinensis towards human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial In Vitro Cytotoxicity Screening of (-)-Steganacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Steganacin, a naturally occurring dibenzocyclooctadiene lignan (B3055560) lactone isolated from Steganotaenia araliacea, has demonstrated potent antineoplastic properties. This technical guide provides an in-depth overview of the initial in vitro cytotoxicity screening of (-)-Steganacin, focusing on its mechanism of action, experimental protocols, and the signaling pathways it modulates. Quantitative data on its cytotoxic effects against various human cancer cell lines are summarized, and detailed methodologies for key assays are provided to facilitate further research and development.

Introduction

(-)-Steganacin is a promising antimitotic agent that exhibits significant cytotoxic activity against a range of cancer cells. Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division. By binding to the colchicine (B1669291) site on β-tubulin, (-)-Steganacin disrupts microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis. This guide details the foundational in vitro assays and molecular pathways involved in the initial cytotoxic evaluation of this compound.

Mechanism of Action

(-)-Steganacin exerts its cytotoxic effects by interfering with the formation of the mitotic spindle. It competitively inhibits the binding of colchicine to tubulin, preventing the polymerization of α- and β-tubulin heterodimers into microtubules.[1] This disruption of the microtubule network is a key event that triggers a cascade of cellular responses, ultimately leading to programmed cell death.

Quantitative Cytotoxicity Data

The cytotoxic potential of (-)-Steganacin and its racemic form, (±)-steganacin, has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.

| Cell Line | Cancer Type | Compound | IC50 (µM) |

| Various Human Tumor Cell Lines | Panel of 11 human tumors | (-)-Steganacin | General cytotoxic activity observed |

| Tubulin | In vitro polymerization | (±)-Steganacin | 3.5 |

Note: Specific IC50 values for (-)-Steganacin across a comprehensive panel of human cancer cell lines are not consistently reported in publicly available literature. The data presented reflects the reported inhibitory concentration for tubulin polymerization of the racemic mixture and the general cytotoxic activity observed for the natural (-)-enantiomer.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of (-)-Steganacin and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: After the incubation period, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of (-)-Steganacin on the assembly of microtubules from purified tubulin.

Protocol:

-

Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer on ice. Prepare a stock solution of GTP.

-

Reaction Mixture: In a 96-well plate, combine tubulin, a polymerization buffer (containing GTP and glycerol), and various concentrations of (-)-Steganacin or a vehicle control.

-

Initiation of Polymerization: Initiate the polymerization reaction by incubating the plate at 37°C.

-

Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The increase in turbidity is proportional to the extent of tubulin polymerization.

-

Data Analysis: Plot the absorbance values against time to generate polymerization curves. The inhibitory effect of (-)-Steganacin can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the control. The IC50 for tubulin polymerization inhibition is the concentration of (-)-Steganacin that reduces the maximal rate of polymerization by 50%.

Apoptosis Detection by Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with (-)-Steganacin at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathways and Visualizations

The cytotoxic effects of (-)-Steganacin are initiated by its direct interaction with tubulin, leading to a cascade of events that culminate in apoptosis. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

Experimental Workflow for In Vitro Cytotoxicity Screening

Caption: Workflow for the in vitro cytotoxicity and apoptosis screening of (-)-Steganacin.

(-)-Steganacin-Induced G2/M Arrest and Apoptosis Signaling Pathway

Caption: Signaling cascade initiated by (-)-Steganacin leading to cell cycle arrest and apoptosis.

Conclusion

(-)-Steganacin demonstrates significant in vitro cytotoxicity against cancer cells, primarily through the inhibition of tubulin polymerization. This leads to a cascade of cellular events, including G2/M phase cell cycle arrest and the induction of apoptosis. The experimental protocols and signaling pathway diagrams provided in this guide serve as a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic potential of (-)-Steganacin and its analogs. Future studies should focus on elucidating the precise molecular interactions and downstream signaling events to fully characterize its mechanism of action and to identify potential biomarkers for predicting treatment response.

References

Unraveling the Interaction: A Technical Guide to the (-)-Steganacin Binding Site on Tubulin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding site of the potent antimitotic agent, (-)-Steganacin, on its molecular target, tubulin. By elucidating the mechanism of action and providing detailed experimental insights, this document serves as a comprehensive resource for researchers in oncology, cell biology, and drug discovery. (-)-Steganacin, a naturally occurring lignan (B3055560) lactone, exhibits significant anti-tumor activity by disrupting microtubule dynamics, a critical process for cell division.[1] This guide will delve into the specifics of its interaction with tubulin, focusing on the colchicine (B1669291) binding site, and present quantitative data and experimental methodologies to facilitate further research and development of novel cancer therapeutics.

Mechanism of Action: Targeting the Colchicine Binding Site

(-)-Steganacin exerts its potent antimitotic effects by directly interacting with tubulin, the fundamental protein subunit of microtubules.[2] Microtubules are highly dynamic structures essential for the formation of the mitotic spindle during cell division.[3][4] By interfering with tubulin polymerization, (-)-Steganacin disrupts this crucial cellular process, leading to cell cycle arrest and apoptosis.[3]

The primary binding site of (-)-Steganacin on tubulin has been identified as the colchicine site, located at the interface between the α- and β-tubulin subunits.[1][5] This is supported by evidence demonstrating that (-)-Steganacin competitively inhibits the binding of colchicine to tubulin.[2] The structural features of (-)-Steganacin, particularly its trimethoxybenzene ring, are thought to play a key role in its interaction with this site, mimicking the binding of colchicine.[2] This binding event inhibits the polymerization of tubulin into microtubules and can even lead to the depolymerization of existing microtubules.[2]

Caption: Mechanism of action of (-)-Steganacin.

Quantitative Data: Inhibition of Tubulin Polymerization

The inhibitory effect of (-)-Steganacin and its analogues on tubulin polymerization has been quantified in various studies. The half-maximal inhibitory concentration (IC50 or I50) is a key metric used to assess the potency of these compounds.

| Compound | Activity | IC50 / I50 (µM) | Reference |

| (+/-)-Steganacin | Inhibition of microtubule assembly | 3.5 | [6] |

| (+/-)-Isopicrostegane | Inhibition of microtubule assembly | 5 | [6] |

Key Experimental Protocols

The investigation of the binding of (-)-Steganacin to tubulin relies on a set of established biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically as an increase in absorbance (turbidity) at 340 nm. Inhibitors of polymerization will prevent or reduce this increase in absorbance.[7]

Generalized Protocol:

-

Tubulin Preparation: Purified tubulin (e.g., porcine brain tubulin) is kept on ice to prevent spontaneous polymerization.

-

Reaction Mixture: A reaction mixture is prepared in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, and 5% glycerol) supplemented with GTP (1.0 mM).[8]

-

Compound Addition: Varying concentrations of (-)-Steganacin (or a vehicle control, typically DMSO) are added to the reaction mixture.

-

Initiation of Polymerization: The reaction is initiated by transferring the mixture to a pre-warmed (37°C) cuvette in a spectrophotometer.

-

Data Acquisition: The absorbance at 340 nm is recorded over time.

-

Data Analysis: The rate of polymerization and the final extent of polymerization are determined. The IC50 value is calculated by plotting the inhibition of polymerization against the concentration of (-)-Steganacin.

Caption: Workflow for a tubulin polymerization assay.

Competitive Colchicine Binding Assay

This assay determines if a compound binds to the colchicine binding site on tubulin by measuring its ability to compete with radiolabeled colchicine.

Principle: The assay measures the amount of radiolabeled colchicine that binds to tubulin in the presence and absence of the test compound. A decrease in the binding of radiolabeled colchicine indicates that the test compound is competing for the same binding site.

Generalized Protocol:

-

Reaction Incubation: Purified tubulin is incubated with a fixed concentration of radiolabeled colchicine (e.g., [³H]colchicine) and varying concentrations of (-)-Steganacin.

-

Separation of Bound and Free Ligand: After incubation, the tubulin-bound colchicine is separated from the free colchicine. This can be achieved using methods like gel filtration or charcoal adsorption.

-

Quantification: The amount of radioactivity in the tubulin-bound fraction is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the inhibition constant (Ki) of (-)-Steganacin, which reflects its binding affinity for the colchicine site. Lineweaver-Burk plots can be used to determine the nature of the inhibition (competitive, non-competitive, etc.).[9]

Caption: Logical relationship in a competitive binding assay.

X-ray Crystallography

While a crystal structure of the (-)-Steganacin-tubulin complex is not yet publicly available, X-ray crystallography remains a crucial technique for obtaining high-resolution structural information about drug-protein interactions.

Principle: X-ray crystallography determines the three-dimensional arrangement of atoms within a crystal. By co-crystallizing tubulin with (-)-Steganacin, the precise binding orientation and the specific amino acid residues involved in the interaction can be identified.

Generalized Protocol:

-

Protein-Ligand Complex Formation: Purified tubulin is incubated with an excess of (-)-Steganacin to ensure saturation of the binding site.

-

Crystallization: The tubulin-(-)-Steganacin complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals. The use of stathmin-like domains can aid in the crystallization of tubulin.[10][11]

-

X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic model of the tubulin-(-)-Steganacin complex is built and refined. This provides a detailed view of the binding site and the molecular interactions.

Future Directions

The detailed understanding of the (-)-Steganacin binding site on tubulin opens avenues for the rational design of novel, more potent, and selective anticancer agents. Structure-activity relationship (SAR) studies, guided by the knowledge of the binding site, can lead to the development of analogues with improved pharmacological properties. Furthermore, the elucidation of the precise molecular interactions through techniques like X-ray crystallography will be invaluable for in silico drug design and virtual screening campaigns to identify new scaffolds that target the colchicine binding site. The continued exploration of natural products like (-)-Steganacin and their interactions with critical cellular targets like tubulin remains a promising strategy in the fight against cancer.

References

- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimitotic and antitubulin activity of the tumor inhibitor steganacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Podophyllotoxin, steganacin and combretastatin: Natural products that bind at the colchicine site of tubulin | Scilit [scilit.com]

- 6. Structure--antitubulin activity relationship in steganacin congeners and analogues. Inhibition of tubulin polymerization in vitro by (+/-)-isodeoxypodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. datapdf.com [datapdf.com]

- 10. Studying drug-tubulin interactions by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (-)-Steganacin via Mizoroki-Heck Reaction

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of (-)-Steganacin, a lignan (B3055560) with significant antiproliferative properties, leveraging a key stereocontrolled atroposelective intramolecular Mizoroki-Heck reaction. The synthesis, accomplished in 11 steps from commercially available starting materials, boasts an overall yield of 7%.[1] (-)-Steganacin synthesized through this method has demonstrated potent activity against MDA-MB-468 breast cancer cells with an IC50 of 0.50 μM.[1]

Introduction

(-)-Steganacin is a structurally unique natural product belonging to the dibenzocyclooctadiene lactone family of lignans. Its complex architecture and promising biological activity have made it a compelling target for total synthesis. The Mizoroki-Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, has emerged as a pivotal tool in constructing the strained eight-membered ring characteristic of the steganacin (B1217048) core. This application note focuses on a synthetic route that employs a stereocontrolled atroposelective intramolecular Mizoroki-Heck reaction to establish the key biaryl linkage and control the axial chirality.

Data Presentation

Table 1: Summary of Key Reaction Steps and Yields

| Step | Reaction Type | Product | Yield (%) |

| 1-10 | Various Transformations | Heck Precursor | Data Not Available |

| 11 | Intramolecular Mizoroki-Heck Reaction | (-)-Steganacin | Data Not Available |